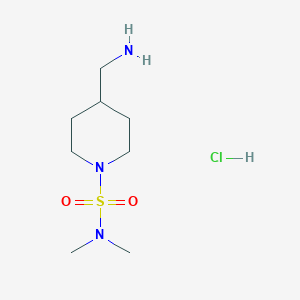
4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride
Descripción general
Descripción
4-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperidine ring, an aminomethyl group, and a sulfonamide group, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine as the starting material.
Reaction Steps:
The piperidine ring is first functionalized by introducing an aminomethyl group through a reductive amination reaction.
Subsequently, the sulfonamide group is introduced by reacting the intermediate with dimethylsulfamoyl chloride.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are commonly employed to meet commercial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia, primary amines, and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various sulfonyl chlorides, sulfonic acids, and sulfonyl esters.
Reduction Products: Corresponding amines and amides.
Substitution Products: Amides, esters, and other substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group, in particular, is known to inhibit certain enzymes by mimicking the transition state of the substrate, thereby blocking the enzyme's activity.
Comparación Con Compuestos Similares
4-(Aminomethyl)benzoic acid: Similar in structure but differs in the presence of a carboxylic acid group instead of a sulfonamide group.
N,N-Dimethylpiperidine: Lacks the aminomethyl and sulfonamide groups, making it structurally simpler.
4-(Aminomethyl)piperidine: Similar to the compound but without the sulfonamide group.
Uniqueness: The presence of both the aminomethyl and sulfonamide groups in 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride makes it unique compared to its analogs. This combination of functional groups allows for a wider range of chemical reactions and applications.
Propiedades
IUPAC Name |
4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O2S.ClH/c1-10(2)14(12,13)11-5-3-8(7-9)4-6-11;/h8H,3-7,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOTWGWGTATUNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















